molecular formula C19H14O4 B11937951 1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid CAS No. 66239-97-2

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid

Cat. No.: B11937951
CAS No.: 66239-97-2
M. Wt: 306.3 g/mol
InChI Key: HWXVPNFWOIIGGN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C19H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methoxybenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with methoxybenzoyl chloride in the presence of a base. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzoyl)naphthalene-1-carboxylic acid
  • 1-(4-Methoxybenzoyl)naphthalene-3-carboxylic acid
  • 1-(4-Methoxybenzoyl)naphthalene-4-carboxylic acid

Uniqueness

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group on the naphthalene ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

CAS No.

66239-97-2

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

1-(4-methoxybenzoyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C19H14O4/c1-23-14-9-6-13(7-10-14)18(20)17-15-5-3-2-4-12(15)8-11-16(17)19(21)22/h2-11H,1H3,(H,21,22)

InChI Key

HWXVPNFWOIIGGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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